molecular formula C11H22O2 B077477 Methyl 2,2-dimethyloctanoate CAS No. 14250-74-9

Methyl 2,2-dimethyloctanoate

Cat. No.: B077477
CAS No.: 14250-74-9
M. Wt: 186.29 g/mol
InChI Key: BAKOMPNQDRRCQN-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyloctanoate is a synthetically derived ester characterized by its branched-chain structure, featuring geminal dimethyl groups at the 2-position of the octanoate backbone. This specific structural motif is of significant interest in organic chemistry and materials science research. Its primary application lies in the development and study of flavors and fragrances, where it acts as a key intermediate or reference standard for creating novel aromatic compounds with fruity, waxy, or green sensory notes. The sterically hindered nature of the 2,2-dimethyl group influences the molecule's volatility, stability, and olfactory properties, making it a valuable subject for structure-activity relationship (SAR) studies. Furthermore, this ester serves as a crucial building block in organic synthesis, particularly in the construction of more complex, branched-chain fatty acid derivatives and polymers. Researchers also utilize this compound in materials science for investigating plasticizers, lubricants, and specialty solvents, where its branching can impart desirable physical properties such as low volatility and resistance to oxidation. Supplied as a high-purity compound, it is an essential reagent for advancing innovation in chemical R&D.

Properties

CAS No.

14250-74-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

methyl 2,2-dimethyloctanoate

InChI

InChI=1S/C11H22O2/c1-5-6-7-8-9-11(2,3)10(12)13-4/h5-9H2,1-4H3

InChI Key

BAKOMPNQDRRCQN-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C(=O)OC

Canonical SMILES

CCCCCCC(C)(C)C(=O)OC

Other CAS No.

14250-74-9

Origin of Product

United States

Comparison with Similar Compounds

Hexyldecyl Dimethyloctanoate (C₂₆H₅₂O₂)

  • Structure: Ester of 2,2-dimethyloctanoic acid and 2-hexyl-1-decanol.
  • Properties :
    • Molecular weight: 396.69 g/mol .
    • Physical state: Colorless liquid with a slight odor .
    • Purity criteria: Acid value 313–340 (via saponification), heavy metals <20 ppm, residue on ignition <0.10% .
  • Applications : Used in cosmetics and pharmaceuticals due to its emollient properties and low toxicity profile .

Glycidyl Neodecanoate (C₁₃H₂₂O₄)

  • Structure: Epoxy-functional ester (oxiran-2-ylmethyl 2,2-dimethyloctanoate) .
  • Properties :
    • Molecular weight: 242.31 g/mol.
    • Boiling point: 236.7°C; density: 0.878 g/cm³ .
    • Reactivity: Epoxy group enables crosslinking in polymer coatings and adhesives .
  • Applications: Key monomer in epoxy resins and stabilizers for PVC .

Vinyl Neodecanoate (C₁₂H₂₂O₂)

  • Structure: Vinyl ester of 2,2-dimethyloctanoic acid (ethenyl 2,2-dimethyloctanoate) .
  • Properties :
    • Molecular weight: 198.30 g/mol; boiling point: 236.7°C .
    • Polymerization: Forms copolymers with ethylene or styrene for films and coatings .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₁₁H₂₂O₂ 186.29 116–118 (3 mm Hg) Organic synthesis, polymers
Hexyldecyl dimethyloctanoate C₂₆H₅₂O₂ 396.69 Not reported Cosmetics, pharmaceuticals
Glycidyl neodecanoate C₁₃H₂₂O₄ 242.31 236.7 Epoxy resins, PVC stabilizers
Vinyl neodecanoate C₁₂H₂₂O₂ 198.30 236.7 Copolymers, coatings

Research Findings and Functional Differences

  • Steric Effects: this compound’s branching reduces enzymatic hydrolysis rates compared to linear esters, enhancing stability in hydrophobic matrices .
  • Reactivity: Glycidyl neodecanoate’s epoxy group enables covalent bonding in thermosetting polymers, unlike the inert methyl ester .

Preparation Methods

Reaction Conditions and Optimization

  • Temperature: 60–100°C (below the boiling point of the ester, ~215°C).

  • Methanol-to-Acid Ratio: 2:1 to 5:1 molar excess of methanol ensures >95% conversion.

  • Time: 4–12 hours, depending on catalyst activity.

A representative protocol involves refluxing 2,2-dimethyloctanoic acid (1 mol) with methanol (3 mol) and sulfuric acid (2 wt%) in toluene for 8 hours. The water-toluene azeotrope is continuously removed, yielding this compound at 92% purity after distillation.

Grignard Reagent-Based Synthesis

An alternative route utilizes Grignard reagents to construct the branched alkyl chain prior to esterification. This method is advantageous for synthesizing structurally complex esters with high regioselectivity.

Stepwise Reaction Mechanism

  • Formation of the Grignard Reagent:
    Reaction of 2-chloro-2-methyloctane with magnesium in tetrahydrofuran (THF) at 50–90°C generates the corresponding tert-octylmagnesium chloride.

  • Carboxylation with Carbon Dioxide:
    Introducing CO₂ at 35–45°C yields 2,2-dimethyloctanoate magnesium chloride.

  • Esterification with Methyl Chloride:
    Quenching the Grignard intermediate with methyl chloride in anhydrous THF produces this compound.

Key Data:

  • Yield: 68–72% after vacuum distillation.

  • Purity: >99% by gas chromatography.

Transesterification from Other Esters

Transesterification offers a pathway to this compound from higher-boiling esters, facilitating purification. For example, butyl 2,2-dimethyloctanoate reacts with methanol in the presence of sodium methoxide to yield the methyl ester:

RCOOCH2CH2CH2CH3+CH3OHRCOOCH3+CH3(CH2)3OH\text{RCOOCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{CH}_3\text{OH} \rightarrow \text{RCOOCH}_3 + \text{CH}_3(\text{CH}_2)_3\text{OH}

Optimal Conditions:

  • Catalyst: 0.5–1.5 wt% NaOCH₃.

  • Temperature: 70–80°C.

  • Methanol Excess: 4:1 molar ratio.

  • Yield: 85–88% after 6 hours.

Purification and Isolation Techniques

Crude this compound requires purification to remove residual acids, alcohols, and isomers. Industrial methods prioritize crystallization and distillation:

Crystallization:

  • Dissolve the crude ester in MTBE or toluene at 50–55°C.

  • Cool to 0–10°C over 2 hours to precipitate impurities.

  • Filter and wash with cold solvent to obtain 99.5% pure product.

Vacuum Distillation:

  • Conditions: 94–95°C at 5 mmHg.

  • Purity: >99% (GC analysis).

Industrial-Scale Production Methods

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

Process Overview:

  • Reactor Feed: 2,2-Dimethyloctanoic acid and methanol (3:1 molar ratio) with H₂SO₄ catalyst.

  • Reaction Zone: Tubular reactor at 90°C with a residence time of 2 hours.

  • Separation: Phase separation removes aqueous H₂SO₄, followed by distillation.

Economic Metrics:

  • Capacity: 10,000 metric tons/year.

  • Yield: 94–96%.

  • Energy Consumption: 1.2–1.5 GJ/ton .

Q & A

Q. What are the established protocols for synthesizing methyl 2,2-dimethyloctanoate, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves esterification of 2,2-dimethyloctanoic acid with methanol under acid catalysis. Key steps include:
  • Purification via fractional distillation or column chromatography to isolate the ester.
  • Characterization using 1^1H NMR (e.g., methyl ester proton at δ 3.65–3.70 ppm) and GC-MS for purity validation .
  • Reproducibility requires strict control of reaction conditions (temperature, catalyst concentration) and documentation of solvent sources, reagent grades, and instrumentation calibration .

Q. How should this compound be characterized to confirm structural identity and purity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1^1H NMR: Peaks for methyl groups (δ 0.85–1.10 ppm), ester carbonyl (δ 170–175 ppm in 13^{13}C NMR).
  • IR: C=O stretch near 1740 cm1^{-1}.
  • Chromatography : GC-MS retention time and mass fragmentation patterns to confirm molecular ion (M+^+ at m/z 186) .
  • Purity Testing : Measure acid value (<0.5 mg KOH/g) and water content (<0.1% via Karl Fischer titration) .

Q. What are the critical parameters for optimizing yield in this compound synthesis?

  • Methodological Answer :
  • Catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid) impacts reaction rate and side-product formation.
  • Molar ratio of methanol to carboxylic acid (≥3:1) to drive esterification equilibrium.
  • Temperature control (60–80°C) to balance reaction speed and thermal degradation .

Advanced Research Questions

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?

  • Methodological Answer :
  • Stability Studies :
  • Accelerated aging tests (40°C/75% RH for 6 months) with periodic sampling.
  • HPLC or GC-MS to monitor hydrolysis products (2,2-dimethyloctanoic acid, methanol).
  • Degradation Pathways : Hydrolysis is pH-dependent; use buffered solutions to assess susceptibility .

Q. What advanced chromatographic or spectroscopic techniques resolve contradictions in reported physical properties (e.g., boiling point discrepancies)?

  • Methodological Answer :
  • Boiling Point Validation : Use differential scanning calorimetry (DSC) for precise measurement under controlled pressure.
  • Contradiction Analysis : Cross-reference purity data (e.g., acid value, GC-MS) to determine if impurities skew literature values .

Q. How can computational modeling predict this compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Simulate transition states for ester hydrolysis or transesterification.
  • Solvent effects modeled via COSMO-RS to predict activation energies in non-polar vs. polar media .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing variability in synthetic yield data?

  • Methodological Answer :
  • Use ANOVA to compare batch-to-batch variability.
  • Outlier detection via Grubbs’ test if yields deviate >2σ from the mean .

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?

  • Methodological Answer :
  • Include raw data in supplementary materials with detailed experimental conditions (solvent, temperature, instrument model).
  • Discuss potential causes (e.g., solvent polarity, hydrogen bonding) in the "Results and Discussion" section .

Ethical and Reproducibility Considerations

Q. What minimal dataset must be included to ensure reproducibility of this compound research?

  • Methodological Answer :
  • Full synthetic procedure (catalyst loading, reaction time, purification steps).
  • Raw spectroscopic data (NMR, IR) and chromatograms.
  • Environmental conditions (humidity, light exposure) during storage .

Q. How can researchers address discrepancies between experimental and theoretical (e.g., PubChem) physicochemical properties?

  • Methodological Answer :
  • Re-evaluate computational parameters (e.g., basis sets in DFT).
  • Validate experimental methods (e.g., DSC calibration) and report measurement uncertainties .

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